Solabegron (hydrochloride)

β3-adrenoceptor selectivity profiling cAMP accumulation

Choose Solabegron hydrochloride for β3-AR studies where β1/β2 off-target engagement confounds interpretation. With 21.3-fold β3-over-β1 and >362-fold β3-over-β2 selectivity, it fills the gap between mirabegron and vibegron. Validated pD2=8.73 in human detrusor strips ensures robust tissue responses. Proven somatostatin-mediated visceral analgesia and Phase 2 clinical benchmark for OAB. Ideal for comparative pharmacology, human bladder ex vivo work, and IBS pain pathway research.

Molecular Formula C23H23ClN2O3
Molecular Weight 410.9 g/mol
Cat. No. B8731038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolabegron (hydrochloride)
Molecular FormulaC23H23ClN2O3
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)
InChIKeyLLDXOPKUNJTIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solabegron Hydrochloride for Research Procurement: A β3-Adrenoceptor Agonist with Defined Selectivity Profile


Solabegron hydrochloride (CAS 451470-34-1), also designated GW427353, is a synthetic organic small-molecule β3-adrenoceptor (β3-AR) agonist [1]. It belongs to the class of β-adrenoceptor agonists targeting ADRB3 and was originally investigated for metabolic indications before repositioning toward overactive bladder (OAB) and irritable bowel syndrome (IBS) [2]. The hydrochloride salt form (molecular formula C23H24Cl2N2O3, molecular weight 447.35) provides a stable, crystalline research-grade material suitable for in vitro and in vivo pharmacological investigations [3]. Solabegron is distinguished from other β3-AR agonists by its specific functional selectivity fingerprint across β1, β2, and β3 adrenoceptor subtypes, which has been characterized in comparative studies alongside mirabegron, vibegron, and ritobegron [4].

Why Solabegron Hydrochloride Cannot Be Interchanged with Mirabegron or Vibegron in β3-AR Research


β3-adrenoceptor agonists are not functionally interchangeable despite sharing a common molecular target. Comparative functional cellular assays conducted under identical experimental conditions reveal substantial divergence in subtype selectivity ratios and intrinsic activities among solabegron, mirabegron, vibegron, and ritobegron [1]. Solabegron exhibits a unique pattern of β1-AR and β2-AR engagement relative to its β3-AR potency: it demonstrates β3-AR selectivity of 21.3-fold versus β1-AR and >362-fold versus β2-AR, whereas mirabegron shows 517-fold versus β1-AR and 496-fold versus β2-AR, and vibegron displays >7937-fold selectivity against both β1-AR and β2-AR [1]. Additionally, solabegron's intrinsic activity at β2-AR (IA = 0.33 ± 0.04) is meaningfully lower than that of mirabegron (IA = 0.56 ± 0.06), indicating differential functional consequences upon receptor engagement [1]. These quantitative differences in receptor activation profiles preclude simple substitution in experimental systems where β1/β2 off-target modulation may confound interpretation or where cross-compound comparison is required.

Solabegron Hydrochloride Product-Specific Quantitative Evidence for Research Selection


Comparative β3-Adrenoceptor Selectivity Profile of Solabegron versus Mirabegron and Vibegron in CHO-K1 Cells

In a direct head-to-head functional cellular comparison conducted under identical experimental conditions, solabegron demonstrated β3-AR selectivity of 21.3-fold over β1-AR and >362-fold over β2-AR, whereas mirabegron exhibited 517-fold and 496-fold selectivity, and vibegron displayed >7937-fold selectivity against both β1-AR and β2-AR [1]. The EC50 values at β3-AR were 27.6 ± 9.08 nM for solabegron, 1.15 ± 0.24 nM for mirabegron, and 1.26 ± 0.40 nM for vibegron [1]. Solabegron's intrinsic activity at β1-AR (0.60 ± 0.04) was comparable to mirabegron (0.59 ± 0.02), whereas its intrinsic activity at β2-AR (0.33 ± 0.04) was markedly lower than mirabegron's (0.56 ± 0.06) [1].

β3-adrenoceptor selectivity profiling cAMP accumulation functional assay

Human β3-AR Potency and Intrinsic Activity of Solabegron Compared to Isoproterenol Reference

In CHO cells expressing human β3-AR, solabegron stimulated cAMP accumulation with an EC50 of 22 ± 6 nM and an intrinsic activity of 90% relative to the full agonist isoproterenol (IA = 1.00) [1]. At a high concentration of 10,000 nM, solabegron produced minimal responses in cells expressing β1-AR or β2-AR, with maximum responses <10% of that achieved by isoproterenol [1]. This contrasts with mirabegron and vibegron, which in parallel assays exhibited β3-AR EC50 values of 1.15 nM and 1.26 nM respectively [2].

β3-adrenoceptor potency intrinsic activity cAMP

Solabegron-Mediated Somatostatin Release from Adipocytes: A Distinct Mechanism Not Shared by All β3-AR Agonists

Solabegron has been shown to produce visceral analgesia via a mechanism involving the release of somatostatin from adipocytes [1]. This non-adrenergic secondary mechanism distinguishes solabegron from other β3-AR agonists such as mirabegron and vibegron, for which somatostatin-mediated visceral analgesic effects have not been equivalently documented in the primary literature. Patent literature explicitly claims solabegron or its pharmaceutically acceptable salts for use in producing this effect, further substantiating this as a compound-specific property rather than a class-wide feature [2].

visceral analgesia somatostatin adipocyte IBS

Functional Relaxation of Isolated Human Bladder Strips: Solabegron versus Procaterol and Isoproterenol

In an in vitro functional bladder assay using pre-contracted isolated human detrusor strips, solabegron evoked potent concentration-dependent relaxation with a pD2 value of 8.73 ± 0.19 [1]. In the same experimental system, the β2-AR selective agonist procaterol exhibited a pD2 of 5.08 ± 0.48, and the non-selective β-AR agonist isoproterenol exhibited a pD2 of 6.28 ± 0.54 [1]. The 3.65 log unit difference between solabegron and procaterol corresponds to approximately a 4500-fold greater potency of solabegron in relaxing human bladder tissue.

human bladder detrusor relaxation functional assay pD2

Clinical Efficacy of Solabegron 125 mg BID in Reducing Incontinence Episodes versus Placebo in OAB Patients

In a multicenter, randomized, double-blind, placebo-controlled proof-of-concept trial in adult women with OAB (n = 258), solabegron 125 mg twice daily significantly reduced incontinence episodes compared to placebo at week 8 [1]. The primary efficacy endpoint was percentage change from baseline in incontinence episodes per 24 hours [1]. While full quantitative results are partially embargoed in the accessible abstract, the study concluded that solabegron significantly reduced OAB symptoms and was safe and well-tolerated without significant differences in adverse events versus placebo [1]. Separate Phase 2b dose-ranging studies (VEL-2001) have been completed evaluating once-daily low-dose and high-dose formulations [2].

overactive bladder incontinence phase 2 clinical trial efficacy

In Vivo Urodynamic Effects of Solabegron in a Canine Model of Bladder Irritation

In anesthetized dogs with acetic acid-evoked bladder irritation, intravenous administration of solabegron (GW427353) significantly increased the volume threshold required to evoke micturition without impairing the bladder's ability to void completely [1]. This effect was inhibited by the nonselective β-AR antagonist bupranolol, confirming β-AR mediation [1]. In isolated dog bladder strips, solabegron-evoked relaxation was attenuated by bupranolol and SR59230A (reported β3-AR antagonist) but was unaffected by the β1-selective antagonist atenolol or the β2-selective antagonist ICI 118551, confirming β3-AR specificity in bladder tissue [1].

urodynamics micturition reflex bladder capacity canine model

Solabegron Hydrochloride: Validated Research and Industrial Application Scenarios


Comparative β3-Adrenoceptor Pharmacology and Selectivity Profiling Studies

Solabegron hydrochloride is optimally deployed in head-to-head comparative pharmacology studies alongside mirabegron, vibegron, and ritobegron. Its distinct selectivity profile—21.3-fold β3 over β1 and >362-fold β3 over β2—provides a necessary intermediate comparator between mirabegron's balanced β1/β2 selectivity (~500-fold) and vibegron's extreme selectivity (>7900-fold) [1]. Researchers investigating structure-activity relationships (SAR) within the β3-AR agonist class or evaluating the functional consequences of differential β1/β2 engagement require solabegron as an essential reference compound with a defined and unique pharmacological fingerprint [2].

Ex Vivo Human Bladder Tissue Pharmacology and Urodynamics Research

Solabegron's validated potency in isolated human detrusor strips (pD2 = 8.73) makes it the β3-AR agonist of choice for ex vivo human bladder pharmacology studies [1]. The compound's near-full intrinsic activity (IA = 0.90) at β3-AR ensures robust tissue responses [2]. This application is particularly relevant for investigators studying bladder smooth muscle relaxation mechanisms, evaluating novel combination therapies with muscarinic antagonists, or characterizing β3-AR expression and function in diseased versus healthy human bladder specimens [1].

Visceral Analgesia and Somatostatin-Mediated Pathway Investigation

Solabegron is uniquely suited for research programs investigating non-urological applications of β3-AR agonism, specifically those involving visceral analgesia and somatostatin signaling [1]. Its demonstrated ability to release somatostatin from adipocytes represents a mechanistically distinct property not established for other β3-AR agonists [2]. This scenario includes irritable bowel syndrome (IBS) models, gastrointestinal transit studies, and broader investigations of adipocyte-neuronal crosstalk in visceral pain pathways [3].

Translational Research Bridging Preclinical β3-AR Agonism to Clinical Overactive Bladder Efficacy

Solabegron's completion of Phase 2 clinical trials with demonstrated efficacy in reducing incontinence episodes in OAB patients provides a human-validated reference for translational research programs [1]. Investigators developing novel β3-AR agonists or evaluating combination therapies can use solabegron as a clinically benchmarked comparator, leveraging its established safety and tolerability profile (no significant adverse event difference versus placebo in controlled trials) [1]. This scenario is particularly valuable for academic and industry programs requiring a β3-AR agonist with documented human efficacy data to anchor preclinical-to-clinical translation efforts [2].

Quote Request

Request a Quote for Solabegron (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.